L1210 Murine Leukemia Cytotoxicity: Ganoderenic Acid C Is Inactive, Whereas Ganoderic Acid C2 Shows Measurable but Weak Activity
In a systematic structure-activity relationship (SAR) study of 27 acidic triterpenes isolated from Ganoderma lingzhi fruiting bodies, ganoderenic acid C (backbone B, Δ20(22) double bond) yielded no measurable IC₅₀ against L1210 murine leukemia cells, indicating an absence of antiproliferative activity in this model. By contrast, its closest structural analog ganoderic acid C2 (backbone A, saturated C20–C22 side chain) produced an IC₅₀ of 520.54 μmol/L, representing weak but detectable activity [1]. This is a direct head-to-head result from the same assay plate, with identical experimental conditions for both compounds.
| Evidence Dimension | Cytotoxicity against L1210 murine leukemia cells (IC₅₀) |
|---|---|
| Target Compound Data | Ganoderenic acid C: no IC₅₀ measurable (inactive) |
| Comparator Or Baseline | Ganoderic acid C2: IC₅₀ = 520.54 μmol/L |
| Quantified Difference | Qualitative difference: inactive versus weakly active (520.54 μmol/L) |
| Conditions | In vitro MTT or SRB assay; acidic triterpenes isolated from G. lingzhi fruiting bodies; compounds tested in parallel on the same cell line |
Why This Matters
This demonstrates that the Δ20(22) double bond abolishes L1210 cytotoxicity, making ganoderenic acid C unsuitable as a reference for leukemia-focused anti-tumor studies where ganoderic acid C2 would be the appropriate comparator.
- [1] Yang M, Yue YW, Zhang JS, Tang QJ, Feng N, Han W. A preliminary investigation on anti-tumor structure-activity relationship of lanostane triterpenes from Ganoderma spp. Mycosystema. 2022;41(9):1519-1532. Table 2: IC₅₀ values for ganoderenic acid C and ganoderic acid C2 against L1210 cells. View Source
